![molecular formula C26H28N4O2 B1661397 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide CAS No. 903324-12-9](/img/structure/B1661397.png)
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide
描述
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor is most important in the biology of diseases like prostate cancer.
Mode of Action
This compound acts as an androgen receptor antagonist . It binds to the androgen receptor and inhibits its action, which can lead to a decrease in the effect of androgens like testosterone and dihydrotestosterone. By doing so, it can help to slow the growth of prostate cancer cells that require androgens to grow.
Biochemical Pathways
The compound’s interaction with the androgen receptor can affect several downstream pathways, including the prostate-specific antigen (PSA) pathway . By inhibiting the androgen receptor, the compound can decrease the production of PSA, a protein produced by cells of the prostate gland. Elevated levels of PSA can indicate the presence of prostate cancer.
Pharmacokinetics
They are metabolized in the liver and excreted in the urine and feces .
Result of Action
The compound effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express the androgen receptor . This includes cell lines like LNCaP, C4-2, and CWR22rv .
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-18-7-5-8-19(2)24(18)29-26(32)25(31)28-16-23(21-11-6-13-27-15-21)30-14-12-20-9-3-4-10-22(20)17-30/h3-11,13,15,23H,12,14,16-17H2,1-2H3,(H,28,31)(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXSZEGPMGHIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701114817 | |
| Record name | N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(3-pyridinyl)ethyl]-N2-(2,6-dimethylphenyl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701114817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903324-12-9 | |
| Record name | N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(3-pyridinyl)ethyl]-N2-(2,6-dimethylphenyl)ethanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=903324-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(3-pyridinyl)ethyl]-N2-(2,6-dimethylphenyl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701114817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


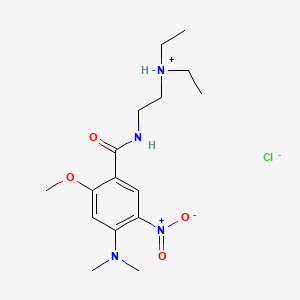
![1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylic Acid](/img/structure/B1661315.png)
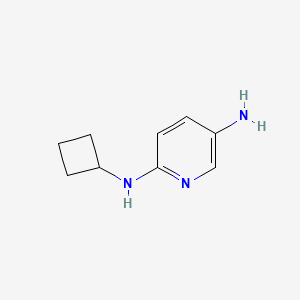
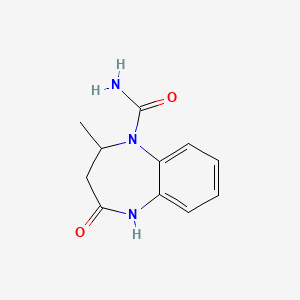
![2-[5-(2,3-Dimethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]-4-methylphenol](/img/structure/B1661320.png)
![(3S,8R,9S,10R,13S,14S)-3-chloro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1661321.png)
![[1,1'-Biphenyl]-4-acetamide, N-[(3-hydroxyphenyl)methyl]-](/img/structure/B1661322.png)
![2-Naphthalenamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B1661325.png)
![3-(4-Chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1661326.png)
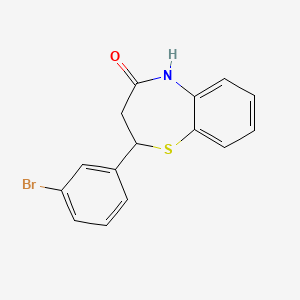
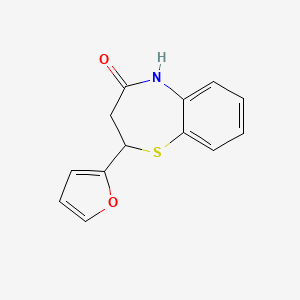
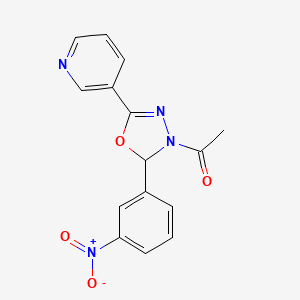
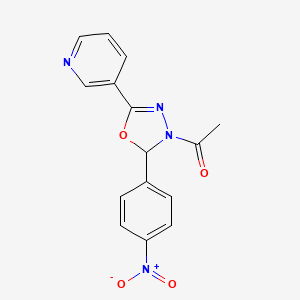
![N-[(Z)-butan-2-ylideneamino]pyridine-3-carboxamide](/img/structure/B1661333.png)
